molecular formula C15H17N3OS B2383932 (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1334375-42-6

(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2383932
CAS No.: 1334375-42-6
M. Wt: 287.38
InChI Key: UYBZFKPSJDYVQU-UHFFFAOYSA-N
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Description

Its structure integrates a benzo[d]thiazole core linked to an azetidine ring and a pyrrolidin-1-yl methanone group. This compound targets histamine H3 receptors (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), addressing multiple pathological pathways . Its synthesis involves coupling pyrrolidine with a brominated alkoxy-benzothiazole precursor, followed by purification via column chromatography .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(17-7-3-4-8-17)11-9-18(10-11)15-16-12-5-1-2-6-13(12)20-15/h1-2,5-6,11H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZFKPSJDYVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminobenzenethiol with α-haloketones. The azetidine ring can be introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor. Finally, the pyrrolidine moiety is incorporated through a condensation reaction with pyrrolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization : The benzo[d]thiazole core can be synthesized by cyclizing 2-aminobenzenethiol with α-haloketones.
  • Nucleophilic Substitution : Introduction of the azetidine ring through nucleophilic substitution reactions.
  • Condensation : The pyrrolidine moiety is incorporated via condensation reactions with suitable pyrrolidine derivatives.

Industrial production may utilize techniques like microwave-assisted organic synthesis to enhance yield and purity.

Medicinal Chemistry

(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against resistant bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : The compound's unique structure allows for interactions with cellular targets associated with cancer progression, suggesting possible applications in oncology .
  • Neuropharmacology : Investigations into its role as a phosphodiesterase inhibitor reveal potential implications for treating neuropsychiatric disorders by modulating signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Binds to G-protein coupled receptors, influencing neurotransmission.
  • Antimicrobial Effects : Exhibits activity against various pathogens, indicating therapeutic potential in infectious diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth in resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Research

In another study focusing on neuropharmacology, the compound was tested for its effects on phosphodiesterase activity. Results demonstrated that it could effectively modulate enzyme activity, suggesting applications in treating disorders such as depression and anxiety .

Mechanism of Action

The mechanism of action of (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Impact: Piperidine-based analogs (e.g., 3d) show lower melting points (~90°C) compared to bulkier dihydroisoquinolinyl derivatives (4e, 134°C), suggesting reduced crystallinity with flexible heterocycles. Pyrrolidine-containing compounds (e.g., 3s) may balance lipophilicity and target engagement due to their smaller ring size .
  • Alkoxy Chain Length : Extending the chain from propoxy (C3, 4e–4g) to pentyloxy (C5, 3s) improves multitarget activity, likely due to enhanced hydrophobic interactions with enzyme pockets .
  • Synthetic Yields: Yields vary significantly (10.2%–76.6%), with dihydroisoquinolinyl derivatives (4e) achieving the highest yields, possibly due to stable intermediates .

Table 2: Enzyme Inhibition and Receptor Binding Data

Compound (ID) H3R Ki (μM) AChE IC50 (μM) BuChE IC50 (μM) MAO-B IC50 (μM)
3s 0.036 6.7 2.35 1.6
4e Not tested Not tested Not tested Not tested
4f Not tested Not tested Not tested Not tested
3d Not tested Not tested Not tested Not tested

Key Findings :

  • Superior Multitarget Activity of 3s: Compound 3s demonstrates nanomolar H3R affinity (Ki = 0.036 μM) and sub-millimolar inhibition of AChE, BuChE, and MAO-B, outperforming analogs with shorter chains (e.g., propoxy derivatives) or different heterocycles. The pentyloxy chain may facilitate simultaneous interactions with diverse enzyme active sites .
  • Data Gaps : Most analogs (4e, 4f, 3d) lack reported enzyme inhibition data, highlighting 3s as the lead candidate in this series.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: Pyrrolidine-containing compounds (3s, 3n) likely exhibit moderate logP values, balancing blood-brain barrier permeability and solubility.
  • Stability : The azetidine ring in the target compound offers conformational rigidity, possibly enhancing metabolic stability compared to larger rings (e.g., piperidine in 3d) .

Biological Activity

The compound (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of benzo[d]thiazole, azetidine, and pyrrolidine moieties, which may contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H14_{14}N2_{2}OS. The presence of heterocyclic rings enhances its interaction with biological targets, which is crucial for its activity.

Property Value
Molecular FormulaC13_{13}H14_{14}N2_{2}OS
Molecular Weight250.33 g/mol
Purity≥95%
Physical FormSolid

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various metabolic pathways. For instance, it has shown potential as a phosphodiesterase (PDE) inhibitor, which can modulate signaling pathways associated with neuropsychiatric disorders .
  • Receptor Modulation : Interaction with receptors can lead to alterations in cellular responses. The compound may bind to certain G-protein coupled receptors (GPCRs), influencing neurotransmission and other physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains.

Anticancer Properties

Research has indicated that this compound possesses anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies report significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuropharmacological Effects

As a PDE inhibitor, this compound has been implicated in neuropharmacology. It shows promise in models for schizophrenia and other psychiatric disorders by enhancing cAMP signaling pathways .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the effect of this compound on breast cancer cell lines revealed a dose-dependent increase in apoptosis markers. The results indicated that at higher concentrations, the compound significantly reduced cell viability and induced cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

"(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone"

Basic Research Questions

How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer:
    Synthesis optimization requires stepwise evaluation of reaction conditions. For example:
  • Step 1: Condensation of benzo[d]thiazole-2-amine with azetidinone derivatives under reflux conditions in ethanol with NaOH as a base catalyst to form intermediates .
  • Step 2: Coupling with pyrrolidin-1-ylmethanone precursors using catalytic Pd-mediated cross-coupling or nucleophilic substitution, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Critical Parameters:
  • Temperature: Maintain 60–80°C for cyclization steps to avoid side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Analytical Monitoring: Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and quantify impurities .

What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • 1H NMR: Identify proton environments (e.g., azetidine C-H at δ 3.5–4.5 ppm, pyrrolidine N-CH₂ at δ 2.8–3.2 ppm) .
  • 13C NMR: Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons (Benzo[d]thiazole C2 at ~160 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆N₃OS: 294.1018) .
  • Elemental Analysis: Verify C, H, N, S composition (±0.3% deviation) .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

How can researchers evaluate the biological activity of this compound in vitro?

  • Methodological Answer:
  • Assay Design:
  • Target Selection: Prioritize kinases or GPCRs due to benzo[d]thiazole’s known inhibition properties .
  • Dose-Response Curves: Test concentrations (0.1–100 µM) in triplicate, using ATP-based luminescence for kinase inhibition .
  • Controls: Include positive controls (e.g., staurosporine for kinases) and vehicle-only (DMSO <0.1%) .
  • Data Validation: Confirm activity via fluorescence polarization (FP) for binding affinity or Western blot for downstream effector modulation .

Advanced Research Questions

How should researchers address contradictory data in biological activity across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer:
    Contradictions may arise from:
  • Stereochemical Variations: Use chiral HPLC to isolate enantiomers and test individually .
  • Impurity Profiles: Re-analyze batches via LC-MS to detect trace by-products (e.g., azetidine ring-opening derivatives) .
  • Assay Conditions: Standardize buffer pH (7.4 vs. 6.8), ionic strength, and ATP concentrations in kinase assays .
  • Statistical Analysis: Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets and identify outliers .

What strategies can be used to design derivatives with enhanced target selectivity?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR):
  • Azetidine Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Pyrrolidine Substituents: Replace N-methyl with bulkier groups (e.g., cyclopentyl) to sterically block off-target binding .
  • Computational Modeling:
  • Docking Studies (AutoDock Vina): Predict binding poses with target proteins (e.g., EGFR kinase) and optimize hydrogen-bond interactions .
  • MD Simulations (GROMACS): Assess ligand-protein stability over 100 ns trajectories to prioritize derivatives .

How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer:
  • Biophysical Techniques:
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
  • Cellular Imaging:
  • Confocal Microscopy: Tag compound with BODIPY fluorophore to track subcellular localization (e.g., mitochondrial uptake) .

What experimental approaches mitigate instability of the azetidine ring under physiological conditions?

  • Methodological Answer:
  • Stability Studies:
  • pH-Dependent Degradation: Incubate compound in buffers (pH 1–9) and analyze via HPLC to identify labile conditions .
  • Light/Temperature Stress: Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to assess solid-state stability .
  • Formulation Strategies:
  • Prodrug Design: Mask azetidine NH with acetyl or PEGylated groups to enhance plasma stability .
  • Lyophilization: Prepare lyophilized powders with trehalose to prevent hydrolysis .

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